2-Amino-4,6-difluorobenzaldehyde
Description
Contextualization within Fluorinated Aromatic Aldehydes and Amines
2-Amino-4,6-difluorobenzaldehyde belongs to the class of fluorinated aromatic aldehydes and amines. The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. biosynth.com Fluorine's high electronegativity can influence the electron distribution within the molecule, affecting its reactivity and stability. sigmaaldrich.com This is particularly relevant in drug design, where the introduction of fluorine can enhance metabolic stability and bioavailability. biosynth.com
The compound is a solid at room temperature and has the molecular formula C₇H₅F₂NO. sigmaaldrich.com Its structure combines the reactive functionalities of an aldehyde (-CHO) and an amino group (-NH₂) on a difluorinated benzene (B151609) ring. This combination allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. The aldehyde group can participate in reactions such as oxidations to form carboxylic acids, reductions to alcohols, and condensation reactions to form Schiff bases. smolecule.com The amino group can undergo nucleophilic substitution reactions, enabling further molecular modifications. smolecule.com
The strategic placement of the two fluorine atoms at the 4 and 6 positions of the benzene ring, ortho and para to the amino group, and meta to the aldehyde group, creates a unique electronic environment. This substitution pattern influences the reactivity of both the amino and aldehyde groups.
Research Significance in Contemporary Organic Synthesis and Functional Materials Science
The research significance of this compound lies in its potential as a precursor to a variety of complex organic molecules. Its isomers, such as 2-amino-3,4-difluorobenzaldehyde (B1381490) and 4-amino-2,6-difluorobenzaldehyde, have been noted for their roles as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.comlookchem.com The presence of both an amino and an aldehyde group in this compound makes it an ideal starting material for the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules.
In the realm of functional materials science, fluorinated compounds are of interest for creating materials with unique optical and electronic properties. lookchem.com While specific research on the application of this compound in this area is still emerging, its structural features suggest potential for its use as a monomer or intermediate in the synthesis of specialized polymers and other advanced materials. lookchem.com Commercial suppliers note its application as a medical intermediate, highlighting its relevance in the pharmaceutical industry. lookchem.com
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4,6-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKEUNZTVVEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Amino 4,6 Difluorobenzaldehyde
Established Synthetic Routes
Established synthetic routes to 2-Amino-4,6-difluorobenzaldehyde primarily rely on the strategic introduction of the amino and formyl groups onto a pre-existing difluorinated aromatic core. These methods often involve the protection of one functional group while the other is introduced, followed by deprotection.
Amination Strategies
A common strategy for introducing the amino group involves the use of a directed ortho-metalation (DoM) approach on a protected difluoroaniline. In this method, the amino group of a starting material like 3,5-difluoroaniline (B1215098) is first protected to prevent unwanted side reactions and to direct the subsequent metalation to the ortho position. The protection also enhances the directing ability of the nitrogen atom.
The protected aniline (B41778) is then treated with a strong organolithium base, such as n-butyllithium, at low temperatures. The directing group facilitates the removal of a proton from the ortho position, leading to a lithiated intermediate. This intermediate can then be reacted with an aminating agent to introduce the amino group. However, a more common and effective approach is to introduce the formyl group at this stage, followed by other functional group manipulations if necessary.
An alternative, though less direct, route involves the catalytic amination of a suitable polyfluorinated benzene (B151609) derivative. For instance, the amination of 1,3,5-trifluorobenzene (B1201519) can yield 3,5-difluoroaniline, a potential precursor for subsequent formylation. Copper-catalyzed amination reactions have shown promise in the functionalization of polyfluoroarenes.
Formylation Approaches
The introduction of the formyl group is a critical step in the synthesis of this compound. One of the most effective methods is the formylation of a metalated intermediate derived from a protected 3,5-difluoroaniline. After the directed ortho-lithiation of the protected aniline, the resulting aryllithium species is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). Subsequent hydrolysis of the intermediate yields the desired aldehyde.
The Vilsmeier-Haack reaction is another well-known formylation method. lookchem.comnrochemistry.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings. nrochemistry.comwikipedia.org However, for anilines, this reaction generally shows a strong preference for para-substitution. nrochemistry.com Therefore, to achieve ortho-formylation, the starting material would need to be appropriately substituted to block the para position and direct the formylation to the desired ortho position. For 3,5-difluoroaniline, direct Vilsmeier-Haack formylation has been reported to lead to the 4-formyl product. lookchem.com
A summary of a plausible synthetic route starting from 3,5-difluoroaniline is presented in the table below.
| Step | Reaction | Key Reagents and Conditions | Precursor | Product |
| 1 | Protection of the amino group | e.g., Boc anhydride, triethylamine, in a suitable solvent like THF | 3,5-Difluoroaniline | N-Boc-3,5-difluoroaniline |
| 2 | Directed ortho-Metalation and Formylation | 1. n-Butyllithium in THF at -78°C. 2. N,N-Dimethylformamide (DMF) | N-Boc-3,5-difluoroaniline | N-Boc-2-amino-4,6-difluorobenzaldehyde |
| 3 | Deprotection | e.g., Trifluoroacetic acid in dichloromethane | N-Boc-2-amino-4,6-difluorobenzaldehyde | This compound |
Halogenation and Subsequent Functionalization Pathways
An alternative approach begins with a differently halogenated precursor, followed by the introduction of the fluorine atoms and subsequent functionalization. For example, a synthetic pathway could start from a chlorinated or brominated aniline derivative. The synthesis of 3,5-difluoroaniline itself can be achieved through multi-step processes starting from materials like 2,4,5-trichloronitrobenzene, involving halogen exchange and reduction steps.
Another strategy involves the halogenation of a difluoroaniline at the ortho position, followed by a metal-mediated coupling reaction to introduce the formyl group or a precursor. For instance, ortho-bromination of a protected 3,5-difluoroaniline could be followed by a lithium-halogen exchange and subsequent formylation.
Advanced Synthetic Techniques and Process Enhancements
To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced techniques such as flow chemistry and novel catalytic methods are being explored.
Application of Flow Chemistry in Continuous Synthesis
The use of organolithium reagents, which are crucial for directed ortho-metalation, presents challenges on a larger scale due to their high reactivity and the often-required cryogenic temperatures. Flow chemistry offers a compelling solution to these issues by providing superior control over reaction parameters. ucc.ie The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling highly exothermic reactions to be performed safely at temperatures that might be difficult to manage in batch reactors. ucc.ie
For the synthesis of related compounds like 2-amino-3,4-difluorobenzaldehyde (B1381490), flow chemistry has been successfully implemented for the lithiation and subsequent functionalization steps. google.com A solution of the protected precursor and a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is mixed with an organolithium reagent in a flow reactor. The short residence times and precise temperature control minimize side reactions and improve yields. google.com This approach is directly applicable to the ortho-lithiation of protected 3,5-difluoroaniline for the synthesis of this compound.
A representative flow chemistry setup for the ortho-lithiation and formylation step is detailed below.
| Parameter | Description |
| Reactors | Microreactors or packed bed reactors |
| Reagent Streams | 1. Protected 3,5-difluoroaniline in an anhydrous solvent (e.g., THF). 2. Organolithium reagent (e.g., n-BuLi in hexanes). 3. Formylating agent (e.g., DMF in an anhydrous solvent). |
| Reaction Conditions | Low temperatures (e.g., -20 to 0 °C), controlled by a cryostat. Short residence times (seconds to minutes). |
| Quenching | In-line quenching with an aqueous solution. |
| Advantages | Enhanced safety, improved heat and mass transfer, higher reproducibility, and potential for automated, continuous production. |
Catalytic Methodologies and Catalyst Performance Evaluation
The development of catalytic methods for the synthesis of this compound is an area of active research. Catalysis can offer milder reaction conditions, higher selectivity, and reduced waste compared to stoichiometric methods.
In the context of amination, copper-based catalysts have been employed for the C-H amination of electron-rich arenes. While direct catalytic ortho-amination of a difluorobenzaldehyde remains a challenge, the development of new ligand systems for transition metal catalysts could enable such transformations in the future.
For the formylation step, while the Vilsmeier-Haack reaction is typically stoichiometric in the activating agent (e.g., POCl₃), research into catalytic variants is ongoing. More relevant to the DoM route, the choice of the organolithium base and additives can be considered a form of catalysis, as they control the rate and selectivity of the deprotonation step. The performance of different organolithium bases and the effect of chelating agents like TMEDA are critical for optimizing the reaction.
The table below outlines the performance of different catalytic systems relevant to the synthesis of functionalized anilines and benzaldehydes.
| Catalytic System | Reaction Type | Substrate Example | Catalyst Loading | Yield (%) | Key Advantages |
| Pd/phosphine complex | Carbonylative Coupling | Aryl halide | 1-5 mol% | 70-95 | Direct introduction of aldehyde function. |
| Copper(I) salt/ligand | C-H Amination | Electron-rich arene | 5-10 mol% | 60-85 | Direct C-N bond formation. |
| Rhodium(II) carboxylate | C-H Amination | Alkane/Arene | 1-2 mol% | 50-90 | High turnover numbers for some substrates. |
While these catalytic systems may not be directly applied in a single step to produce this compound, they represent important advancements in the underlying chemical transformations required for its synthesis. Future research will likely focus on combining these catalytic principles to develop a more streamlined and efficient synthetic route.
Strategic Use of Protecting Group Chemistry for Aldehyde and Amine Moieties
The synthesis of this compound is complicated by the presence of two reactive functional groups: an aldehyde and an amino group. The aldehyde is susceptible to oxidation and unwanted nucleophilic addition, while the amino group can undergo various side reactions. Therefore, the strategic use of protecting groups is essential to temporarily mask one or both moieties during the synthetic sequence, allowing for selective reactions at other positions on the aromatic ring. google.com
A common and effective strategy involves the protection of the aldehyde group as a cyclic acetal (B89532). This is typically achieved by reacting the benzaldehyde (B42025) precursor with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. google.com This transformation prevents the aldehyde from interfering with subsequent steps like lithiation or boration, which are used to introduce the amino group at the C2 position. The protection of the formyl group can be accomplished using conventional methods, such as reacting it with a diol like ethylene glycol or 1,3-propanediol (B51772) under acidic conditions. google.com
The amino group is often introduced late in the synthesis via a precursor, which itself acts as a masked form of the amine. A prominent method involves the introduction of an azido (B1232118) (-N₃) group, which is subsequently reduced to the desired amino group. google.com This two-step process, involving azidation followed by reduction, is highly efficient. The reduction of the azido intermediate to the primary amine is typically carried out using mild reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. This approach avoids the direct handling of a reactive free amino group during the sensitive ring functionalization steps.
The final step in such a sequence is the deprotection of the aldehyde group. This is usually accomplished by hydrolysis under mild acidic conditions, regenerating the free aldehyde to yield the final product, this compound. For instance, pyridinium (B92312) p-toluenesulfonate in an acetone-water mixture can be used for this purpose at moderate temperatures of 30–40°C, achieving high yields.
| Functional Group | Protection Strategy | Reagents/Conditions | Deprotection Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde | Cyclic Acetal (1,3-Dioxolane) Formation | Ethylene glycol, p-toluenesulfonic acid (catalyst), toluene, reflux with Dean-Stark apparatus | Pyridinium p-toluenesulfonate, acetone-water, 30–40°C | ~94% (Protection), >95% (Deprotection) | google.com |
| Amine | Azide (B81097) Precursor | Tosyl azide followed by reduction (e.g., NaBH₄ or catalytic hydrogenation) | Reduction of the azide group is the "deprotection" step. | >95% (Reduction) | google.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. rsc.orgarkat-usa.org This technology is applicable to various reactions involved in the synthesis of heterocyclic compounds, including those structurally related to this compound. rsc.orgarkat-usa.org
The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For instance, in multi-component reactions that form complex heterocyclic systems, microwave heating can complete a reaction in minutes, whereas traditional methods might require several hours. arkat-usa.org These protocols often have the advantage of being performed in the absence of a catalyst, which simplifies the work-up procedure and reduces waste. arkat-usa.org
While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the principles are widely applicable. For example, the condensation and cyclization reactions that are often part of the synthetic route for related nitrogen-containing heterocycles are well-suited for microwave assistance. rsc.orgscielo.br A study on the synthesis of 2-amino-4,6-diarylpyrimidines utilized a two-step microwave-irradiated process, demonstrating the utility of this method for constructing the core structures. rsc.org Similarly, the synthesis of quinazolin-4-ylamine and thieno[3,2-d]pyrimidin-4-ylamine derivatives has been shown to be simple, efficient, and high-yielding under microwave irradiation. researchgate.net
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of Microwave Protocol | Reference |
|---|---|---|---|---|
| One-pot condensation for Dihydropyridopyrimidine derivatives | 2 hours | 4-7 minutes | High yield (89-95%), short reaction time, catalyst-free, environmentally friendly | arkat-usa.org |
| Synthesis of 2-aminoquinazolines | Not specified | 4 minutes | Solvent-free, yields of 65-80% | rtu.lv |
| Synthesis of 4H-chromene derivatives | Not specified | 4-7 minutes | Good yields, short reaction time | researchgate.net |
Reaction Condition Optimization for Yield and Selectivity Enhancement
Optimizing reaction conditions is a cornerstone of synthetic chemistry, aimed at maximizing product yield and selectivity while minimizing byproducts and reaction times. For the multi-step synthesis of this compound, each step presents variables that can be fine-tuned. Key parameters often include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of reagents. researchgate.netnih.gov
In the synthesis of substituted benzaldehydes, the choice of catalyst and reaction temperature can be critical. For example, in the synthesis of 2,4-difluorobenzaldehyde (B74705) from 1,3-difluorobenzene (B1663923) and carbon monoxide, optimal conditions were found to be a 1.0:1.0 molar ratio of the difluorobenzene to the AlCl₃ catalyst at a reaction temperature of 60°C for 20 hours. researchgate.net Varying these conditions could lead to a decrease in conversion and yield. researchgate.net
The final deprotection step to regenerate the aldehyde is also subject to optimization. Research has shown that hydrolyzing the acetal intermediate using pyridinium p-toluenesulfonate in an acetone-water mixture for 2 to 5 hours at a controlled temperature of 30–40°C results in yields of 2-amino-3,4-difluorobenzaldehyde exceeding 95%. A specific example demonstrated that after heating the reaction solution to 40°C and stirring for 2 hours, a yield of 96.5% for 2-amino-3,4-difluorobenzaldehyde was achieved. google.com
The development of machine learning and statistical methods, such as the response surface method (RSM), now allows for more systematic optimization of reaction parameters, potentially accelerating the discovery of ideal conditions for complex syntheses. nih.govarxiv.org
| Reaction Step | Parameter Optimized | Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|---|---|
| Synthesis of 2,4-difluorobenzaldehyde | Reactant/Catalyst Ratio (n(1,3-difluorobenzene):n(AlCl₃)) | 1.0:1.0 | Optimal for achieving high selectivity. | researchgate.net |
| Synthesis of 2,4-difluorobenzaldehyde | Reaction Temperature | 60°C | Optimal for yield. | researchgate.net |
| Acetal Deprotection (for 2-amino-3,4-difluorobenzaldehyde) | Temperature and Time | 40°C for 2 hours | Achieved a high yield of 96.5%. | google.com |
| Formation of N-(2,4-difluorophenyl)formamide | Acid Catalyst | Formic Acid | Yield of 67.3%; further optimization of other parameters led to 94.9% yield. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Amino 4,6 Difluorobenzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group in 2-amino-4,6-difluorobenzaldehyde is a key site for a variety of chemical transformations, including condensation, cyclization, oxidation, and reduction reactions.
Condensation Reactions with Amines: Formation of Schiff Bases and Imines
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. mdpi.commedwinpublishers.com This reaction is fundamental in organic synthesis, providing a pathway to a wide array of derivatives. mdpi.com The general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. mdpi.comgoogle.com
These reactions are often catalyzed by acids or bases and can be carried out under various conditions, including mechanochemical synthesis, which offers a solvent-free and efficient alternative. mdpi.com For instance, the reaction of fluorinated benzaldehydes with anilines or other aromatic amines has been successfully achieved in ethanol (B145695) or through mechanochemical methods, leading to good-to-excellent yields of the corresponding imines. mdpi.com
Table 1: Examples of Schiff Base Formation Reactions
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine | Schiff Base (Imine) |
| 4,6-difluoro-2-amino benzothiazole (B30560) | Aromatic Aldehydes | Novel benzothiazole Schiff bases |
This table illustrates the general condensation reaction and a specific example found in the literature.
Cyclization Reactions for Heterocyclic Ring Formation
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinolines and quinazolines. nih.govscielo.brwikipedia.org The Friedländer synthesis, a classic method for quinoline (B57606) formation, involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing a reactive methylene (B1212753) group, such as a ketone. wikipedia.org This acid- or base-catalyzed reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org
Furthermore, this compound can be utilized in the synthesis of quinazoline (B50416) derivatives. For example, its reaction with urea, followed by treatment with phosphorus oxychloride, can lead to the formation of substituted quinazolines. scielo.brscielo.br These cyclization reactions are crucial for the construction of complex molecular scaffolds found in many biologically active compounds. nih.govscielo.br
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-amino-4,6-difluorobenzoic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The resulting 2-amino-4,6-difluorobenzoic acid is a versatile intermediate in its own right, particularly in the pharmaceutical and agrochemical industries for the synthesis of bioactive molecules. chemimpex.combiosynth.com
The enzymatic Baeyer-Villiger oxidation of fluorinated benzaldehydes has also been explored. wur.nlresearchgate.net While this method often favors the formation of phenols, it can also yield benzoic acid derivatives, demonstrating an alternative, greener route to these compounds. wur.nlresearchgate.net
Reduction Pathways to Alcohol Derivatives
The aldehyde group can be readily reduced to a primary alcohol, yielding (2-amino-4,6-difluorophenyl)methanol. This reduction is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting benzyl (B1604629) alcohol derivative is a useful building block for further synthetic modifications.
Reactions Involving the Amino Functional Group
The amino group of this compound provides another reactive handle for synthetic transformations.
Nucleophilic Substitution Reactivity
The amino group can participate in nucleophilic substitution reactions. For instance, it can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides or sulfonamides. This reactivity allows for the introduction of a wide range of functional groups, further diversifying the synthetic utility of the parent molecule.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-Amino-4,6-difluorobenzaldehyde. By analyzing the interactions of atomic nuclei within a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy of this compound provides specific information about the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aldehyde proton, the aromatic protons, and the amino protons.
The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic region shows signals corresponding to the two hydrogen atoms on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group. The amino group protons usually appear as a broad singlet.
¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | ~9.8 | s | - |
| Ar-H | ~6.5-7.3 | m | - |
| -NH₂ | ~6.3 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum. The aromatic carbons show complex splitting patterns due to coupling with both protons and fluorine atoms. The positions of the carbon atoms attached to fluorine are significantly influenced by the strong electronegativity of the fluorine atoms. d-nb.info
¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~190 |
| C-NH₂ | ~150 |
| C-F | ~160 (d, JCF) |
| Ar-C | ~100-130 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a powerful tool for directly observing the fluorine atoms in a molecule. thermofisher.com For this compound, this technique reveals two distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. The chemical shifts and the coupling between them (JFF) provide valuable structural information. thermofisher.comsci-hub.se The coupling with neighboring protons (JFH) can also be observed, further confirming the substitution pattern. thermofisher.com
¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| F-4 | ~-110 to -120 | d | JFF |
| F-6 | ~-115 to -125 | d | JFF |
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, which is crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. These techniques provide a comprehensive map of the molecular structure, confirming the arrangement of the substituents on the benzaldehyde (B42025) core.
Mass Spectrometry (MS) Applications for Molecular Formula Confirmation
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. d-nb.info This precision allows for the determination of the exact molecular formula of this compound, which is C₇H₅F₂NO. d-nb.infosci-hub.se The experimentally measured mass is compared to the calculated mass for the proposed formula, and a close match confirms the elemental composition. d-nb.info
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₅F₂NO |
| Calculated m/z [M+H]⁺ | 158.0412 |
| Observed m/z [M+H]⁺ | Typically within a few ppm of the calculated value |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is primarily utilized for purity assessment and identification, often in complex mixtures or as part of reaction monitoring. doi.orgmdpi.com
While specific LC-MS studies detailing the full fragmentation pattern of this compound are not extensively published, the expected fragmentation can be inferred from the behavior of similar molecules, such as other substituted benzaldehydes and amino-aromatic compounds. docbrown.infonih.gov The molecular ion peak ([M+H]⁺) would be expected at an m/z corresponding to its molecular weight (157.12 g/mol ). nih.gov
Key Fragmentation Pathways:
The fragmentation of the protonated molecule in the mass spectrometer is expected to occur at the most labile bonds. Common fragmentation patterns for aldehydes include the loss of the formyl radical (-CHO) or carbon monoxide (CO) after initial fragmentation. youtube.com For aromatic amines, the loss of ammonia (B1221849) (NH₃) is a characteristic fragmentation pathway. nih.gov The presence of the stable aromatic ring often leads to fragments corresponding to the phenyl cation or substituted phenyl cations. docbrown.info
Hypothetical LC-MS Fragmentation Data for this compound:
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 158.04 | [C₇H₅F₂NO + H]⁺ | - |
| 141.03 | [C₇H₆F₂N]⁺ | NH₃ |
| 130.03 | [C₆H₅F₂N]⁺ | CO |
| 129.02 | [C₇H₃F₂O]⁺ | NH₃ + H₂ |
| 102.02 | [C₅H₃F₂]⁺ | CO + HCN |
This table is based on theoretical fragmentation patterns and may vary based on experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net The presence of an amino group, an aldehyde group, and a substituted benzene ring can be confirmed by specific vibrational frequencies. d-nb.info
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300-3500 |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Aldehyde (C-H) | Stretching | 2700-2900 (often two bands) |
| Carbonyl (C=O) | Stretching | 1680-1700 |
| Aromatic (C=C) | Stretching | 1550-1600 |
| Amino (N-H) | Bending | 1500-1650 |
| Carbon-Fluorine (C-F) | Stretching | 1100-1300 |
Data is inferred from characteristic group frequencies and data for similar compounds.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been widely reported, analysis of related structures, such as derivatives of 2,4-difluorobenzaldehyde (B74705) and other substituted aromatic compounds, provides a strong basis for predicting its solid-state conformation. researchgate.netresearchgate.netmdpi.comresearchgate.net
A crystal structure of a derivative, 2,4-difluorobenzaldehyde isonicotinoylhydrazone, reveals that the difluorinated ring can be disordered over two sites. researchgate.netresearchgate.net The molecules are linked by a combination of hydrogen bonds. researchgate.netresearchgate.net For this compound, it is expected that the molecule would be largely planar, with the aldehyde and amino groups oriented on the benzene ring. Intermolecular hydrogen bonding involving the amino group and the aldehyde's carbonyl oxygen would likely play a significant role in the crystal packing. scielo.br
Expected Crystallographic Parameters (Hypothetical):
| Parameter | Description |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |
| Key Bond Lengths (Å) | C-C (aromatic) ~1.39, C-N ~1.40, C=O ~1.22, C-F ~1.35 |
| Key Bond Angles (°) | C-C-C (aromatic) ~120, C-C=O ~120 |
| Hydrogen Bonding | N-H···O interactions are highly probable |
These parameters are predictive and based on the analysis of similar molecular structures. researchgate.netresearchgate.netmdpi.comresearchgate.net
Rotational Spectroscopy for Gas-Phase Conformational Analysis
Rotational spectroscopy, particularly using techniques like Fourier transform microwave (FTMW) spectroscopy, is a high-resolution method for determining the structure of molecules in the gas phase. It provides precise rotational constants which are directly related to the molecule's moments of inertia. Studies on related molecules like various difluorobenzaldehyde isomers have shown the existence of different rotational isomers (conformers) in the gas phase. researchgate.netnih.govresearchgate.net
For this compound, the primary conformational uncertainty arises from the orientation of the aldehyde group (O-cis vs. O-trans relative to one of the ortho fluorine atoms) and the amino group. The planarity of the molecule is also a key question that rotational spectroscopy can address. nih.gov The presence of the amino group introduces the possibility of inversion tunneling, which could lead to a splitting of the rotational transitions.
Research on similar molecules like 2,6-difluorobenzaldehyde (B1295200) has explored the barriers to internal rotation of the aldehyde group. acs.org The addition of the amino group at the 2-position in this compound is expected to influence the conformational preference and the barrier to rotation due to steric and electronic effects, including potential intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen.
Predicted Conformational Isomers and Rotational Constants:
| Conformer | Relative Energy | Predicted Rotational Constants (MHz) |
| O-trans | Lower | A, B, C values dependent on precise geometry |
| O-cis | Higher | A, B, C values different from O-trans |
The stability and specific rotational constants would need to be determined experimentally or through high-level computational chemistry. researchgate.netnih.govresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, which are based on the principles of quantum mechanics, allow for the detailed examination of electronic structure and molecular properties, offering a lens into the intrinsic characteristics of 2-Amino-4,6-difluorobenzaldehyde.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating the electronic properties of molecular systems, balancing computational cost with accuracy. nih.govnih.gov For molecules like this compound, DFT methods, particularly using hybrid functionals like B3LYP with a substantial basis set such as 6-311++G(d,p), are employed to optimize molecular geometry and calculate electronic parameters. researchgate.netresearchgate.net
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. pcbiochemres.com A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. pcbiochemres.com The distribution of these frontier orbitals reveals sites susceptible to electrophilic and nucleophilic attack. For benzaldehyde (B42025) derivatives, the HOMO is often distributed over the benzene (B151609) ring and the amino group, while the LUMO is typically localized on the aldehyde group and the aromatic ring. This distribution is crucial for understanding reactions such as the formation of Schiff bases, a characteristic reaction for this class of compounds.
Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor regions (positive potential, often near the hydrogens of the amino group). This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and the molecule's initial interaction with biological targets or other reactants. researchgate.net
Conformational Landscape Analysis and Energy Minima Identification
The conformational flexibility of this compound, specifically the rotation of the aldehyde (-CHO) group relative to the benzene ring, is a key determinant of its properties. This rotation gives rise to two primary planar conformers: O-cis (or syn), where the carbonyl oxygen is oriented toward the ortho substituents, and O-trans (or anti), where it is oriented away. researchgate.netacs.org
Computational studies on 2,6-difluorobenzaldehyde (B1295200) consistently show that the O-trans conformer is the more stable form in the ground state. researchgate.net The energy difference between the conformers is attributed to steric and electrostatic repulsion. In the O-cis conformation, there is significant repulsion between the aldehyde's oxygen atom and the ortho-fluorine atoms. acs.org This steric hindrance makes the O-cis form energetically less favorable. The presence of the amino group at the 2-position in this compound would introduce additional interactions, such as potential intramolecular hydrogen bonding between an amino hydrogen and the aldehyde oxygen, which could influence the conformational preference and the rotational barrier.
The energy barrier for the rotation around the exocyclic C-C bond can be calculated, and for 2,6-difluorobenzaldehyde, this barrier is significant, indicating restricted rotation at room temperature. cdnsciencepub.com This restriction is due to the conjugation between the aldehyde group and the π-system of the aromatic ring. For 4-Chloro-2,6-difluorobenzaldehyde, the energy difference between the anti (O-trans) and syn (O-cis) conformations was calculated to be approximately 11.3 kJ/mol, with the O-trans being more stable.
Table 1: Calculated Relative Energies of Difluorobenzaldehyde Conformers
| Compound | Conformer | Computational Method | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| 2,6-Difluorobenzaldehyde | O-trans | B3LYP/6-311++G(d,p) | 0.0 (most stable) | researchgate.net |
| 2,6-Difluorobenzaldehyde | O-cis | B3LYP/6-311++G(d,p) | 29.53 | researchgate.net |
| 4-Chloro-2,6-difluorobenzaldehyde | Anti (O-trans) | DFT/B3LYP | 0.0 | |
| 4-Chloro-2,6-difluorobenzaldehyde | Syn (O-cis) | DFT/B3LYP | +11.3 | |
| 2,5-Difluorobenzaldehyde | O-trans | DLPNO−CCSD(T)/def2-TZVP | 0.0 | acs.org |
| 2,5-Difluorobenzaldehyde | O-cis | DLPNO−CCSD(T)/def2-TZVP | 12.9 | acs.org |
Reaction Pathway Elucidation and Transition State Characterization
Understanding the mechanisms of reactions involving this compound is essential for its application in synthesis. Computational chemistry allows for the mapping of reaction pathways, identification of intermediates, and characterization of transition states.
A primary reaction for this molecule is the formation of Schiff bases, where the aldehyde group reacts with a primary amine. A theoretical study of this reaction would involve calculating the energy profile along the reaction coordinate. This would start with the reactants (this compound and an amine), proceed through a transition state for the initial nucleophilic attack, form a tetrahedral carbinolamine intermediate, and then pass through a second transition state for the dehydration step to yield the final imine (Schiff base) product. DFT calculations are well-suited for locating the geometries and energies of these stationary points on the potential energy surface.
Another relevant reaction is the Baeyer-Villiger oxidation, where the aldehyde is converted to a formate (B1220265) ester, which then hydrolyzes to a phenol. The enzymatic oxidation of various difluorobenzaldehydes has been studied, revealing a high preference for producing fluorophenols over fluorobenzoic acids. Computational modeling could elucidate the mechanism of this oxidation, characterizing the Criegee-like intermediate and the transition states involved in the migratory insertion step, thereby explaining the observed regioselectivity.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are routinely used to predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), which serve as molecular fingerprints. nih.govfaccts.de The calculation of vibrational frequencies and intensities is a standard output of geometry optimization calculations using methods like DFT and HF. researchgate.netcore.ac.uk
For the difluorobenzaldehyde isomers, theoretical vibrational frequencies have been calculated and show good correlation with experimental FT-IR and FT-Raman spectra after the application of appropriate scaling factors. researchgate.net These calculations are crucial for the confident assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic C=O stretching of the aldehyde group, C-F stretching modes, and the various vibrations of the aromatic ring. researchgate.netgoogle.com.tr The prediction of Raman spectra is also a straightforward computational task that provides complementary information to IR spectroscopy based on different selection rules. faccts.deaps.org
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. core.ac.uk By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the NMR spectrum. Comparing these theoretical shifts with experimental data helps in confirming the molecular structure and understanding the electronic environment of each atom.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for the O-trans Conformer of 2,6-Difluorobenzaldehyde
| Vibrational Mode Assignment | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) | Experimental (IR) | Reference |
|---|---|---|---|---|
| C=O Stretch | 1969 | 1732 | 1710 | researchgate.net |
| Ring Stretch | 1808 | 1631 | 1623 | researchgate.net |
| Ring Stretch | 1682 | 1506 | 1490 | researchgate.net |
| C-F Stretch | 1427 | 1289 | 1288 | researchgate.net |
| C-F Stretch | 1177 | 1040 | 1040 | researchgate.net |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a solute with a large number of solvent molecules over time. researchgate.netresearchgate.net This approach is crucial for understanding dynamic processes, solvation structures, and aggregation behavior. nih.govajchem-a.com
For this compound, MD simulations could be used to model its behavior in various solvents, such as water or organic solvents. By simulating the system over nanoseconds, one can analyze the radial distribution functions between atoms of the solute and solvent molecules. This analysis would reveal the structure of the solvation shell, for instance, showing how water molecules orient themselves to form hydrogen bonds with the amino and aldehyde groups. researchgate.net
MD simulations are also instrumental in studying how these molecules interact with each other in solution. They can predict whether the molecules tend to aggregate and can reveal the preferred orientation within such aggregates. This is particularly relevant for understanding crystallization processes or the formation of films. By combining DFT with MD, one can gain a comprehensive, multi-scale understanding of the molecule's behavior from its intrinsic electronic properties to its macroscopic behavior in a condensed phase. researchgate.netmdpi.com
Role in Medicinal Chemistry and Pharmaceutical Research
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Amino-4,6-difluorobenzaldehyde serves as a crucial intermediate in the construction of complex heterocyclic molecules, which are often the core structures of novel therapeutic agents. Its bifunctional nature, possessing both an amine and an aldehyde group, allows for versatile and convergent synthetic strategies.
A documented application of this compound is in the synthesis of bicyclic 1,4-diazepanones, a class of compounds investigated for their potential therapeutic uses in treating neuromuscular diseases by modulating skeletal muscle contractility. google.comgoogle.com In a key synthetic step, this compound undergoes a reductive amination reaction with an amino acid ester to form a key precursor. This reaction highlights the utility of the aldehyde group for forging new carbon-nitrogen bonds, building molecular complexity from a well-defined, fluorinated starting material.
The table below outlines a representative reaction from a patent disclosure, demonstrating the role of this compound as a foundational reactant. google.comgoogle.com
| Reaction Step | Reactants | Reagents & Conditions | Product |
| Reductive Amination | This compound, L-isoleucine methyl ester | 1. Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) in Dichloromethane (CH₂Cl₂) 2. Sodium cyanoborohydride (Na(CN)BH₃) in Methanol | Methyl (2S,3S)-2-(((2-amino-4,6-difluorobenzyl)amino)methyl)-3-methylpentanoate |
This interactive table details a specific, documented synthetic transformation involving this compound.
Design and Synthesis of Fluorinated Drug Candidates
The presence of two fluorine atoms on the benzaldehyde (B42025) ring is not incidental; it is a deliberate design choice aimed at enhancing the drug-like properties of the final molecule.
The introduction of fluorine into a drug candidate can profoundly influence its metabolic profile and pharmacokinetics.
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Strategic placement of fluorine atoms can block sites on a molecule that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes. By incorporating the this compound scaffold, medicinal chemists can protect the aromatic ring from hydroxylation, a common metabolic pathway. This can lead to a longer drug half-life, reduced metabolic clearance, and more consistent drug exposure in the body.
Pharmacokinetics: Fluorination typically increases the lipophilicity of a molecule. This property can enhance a drug's ability to permeate biological membranes, which may improve absorption from the gastrointestinal tract and distribution into tissues. The fluorine atoms in this compound can therefore be used to fine-tune the pharmacokinetic properties of a novel API to achieve optimal absorption, distribution, metabolism, and excretion (ADME).
The electronegativity of fluorine atoms significantly alters the electronic properties of the aromatic ring, which can be leveraged to improve how a drug binds to its biological target.
Selectivity: By creating unique, specific interactions with the intended target, the difluoro-substitution pattern can help reduce binding to off-target proteins. This enhanced selectivity is crucial for minimizing side effects and improving the safety profile of a drug candidate.
Contribution to Lead Optimization and Structure-Activity Relationship (SAR) Studies
In the process of drug discovery, an initial "hit" or "lead" compound is often systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This process is known as lead optimization, and it relies on understanding the structure-activity relationship (SAR)—how changes in a molecule's structure affect its biological activity.
This compound is an excellent tool for SAR studies because it provides a rigid core with two distinct points for chemical modification. The aldehyde and amino groups serve as reactive "handles" to which a wide variety of chemical fragments can be attached. Chemists can synthesize a library of analogues by keeping the 2-Amino-4,6-difluorobenzyl core constant while varying the substituents introduced at these two positions.
The table below illustrates a hypothetical SAR exploration using this scaffold.
| Scaffold | Modification Point | R-Group Examples | Purpose of Modification |
| Aldehyde (-CHO) | Reaction with various amines (reductive amination) to form -CH₂-NH-R¹ | Explore impact of R¹ on binding and selectivity. | |
| Amino (-NH₂) | Acylation with various acyl chlorides to form -NH-CO-R² | Modulate hydrogen bonding potential and lipophilicity. |
This interactive table demonstrates how this compound can be used to systematically generate new compounds for SAR studies.
By comparing the biological activity of these synthesized derivatives, researchers can deduce which chemical features are essential for the desired therapeutic effect, guiding the rational design of a more potent and effective drug candidate.
Development of Biologically Active Conjugates and Prodrugs
The reactivity of the aldehyde group makes this compound suitable for use in the synthesis of molecular conjugates. A conjugate is a compound formed by joining two or more different molecules. In medicinal chemistry, this often involves linking a pharmacologically active core to another moiety, such as an amino acid, peptide, or targeting ligand, to enhance its properties.
As demonstrated in the synthesis of bicyclic 1,4-diazepanones, the aldehyde function readily reacts with primary amines (like those in amino acids) to form an initial Schiff base (imine), which can then be reduced to a stable secondary amine linkage. google.comgoogle.com This reaction serves as a powerful method for "conjugating" the fluorinated phenyl ring to other complex chemical fragments. This strategy allows for the construction of large, intricate molecules where the difluorinated portion is intended to confer specific advantages, such as improved metabolic stability or enhanced target binding, to the final conjugate. While not a prodrug in the classical sense of masking an already-active drug, this approach uses the building block to create entirely new, complex chemical entities with potential biological activity.
Contributions to Materials Science and Advanced Functional Materials
Precursor for the Synthesis of Functional Polymers
2-Amino-4,6-difluorobenzaldehyde serves as a key starting material in polymer science. The presence of both an amino (-NH₂) and an aldehyde (-CHO) group allows it to act as a monomer in condensation polymerization reactions, such as the formation of Schiff bases. These reactions can produce polymers with unique characteristics. The incorporation of fluorine atoms into the polymer backbone can significantly enhance thermal stability, chemical resistance, and specific electronic properties. Research on related compounds, such as 2-Chloro-4,6-difluorobenzaldehyde, has demonstrated their utility as building blocks for synthesizing novel copolymers. smolecule.com This highlights the potential of halogenated benzaldehydes in creating polymers for specialized applications. smolecule.com
Intermediate in the Development of Organic Light-Emitting Diode (OLED) Materials
The compound is recognized as a crucial intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). ambeed.comjennyschem.comlookchem.com Fluorinated aromatic compounds are highly sought after in the OLED industry. The introduction of fluorine atoms into organic molecules can favorably modify their highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for improving electron injection and transport within the device, leading to enhanced efficiency, stability, and longevity of the OLED. The structural framework of this compound makes it an excellent scaffold for building more complex, highly-conjugated molecules required for the emissive and charge-transport layers in OLEDs. ambeed.com
Synthesis of Materials with Tuned Electronic and Optical Properties
The strategic placement of fluorine atoms on the aromatic ring is a well-established method for fine-tuning the electronic and optical properties of organic materials. The two fluorine atoms in this compound act as strong electron-withdrawing groups, which, in conjunction with the electron-donating amino group, creates a polarized aromatic system. This electronic push-pull effect influences the molecule's photophysical behavior. Research on other fluorinated systems, such as ladder-type quaterphenyls, has shown that selective fluorination strongly influences spectral positions and fluorescence quantum yields. researchgate.net Similarly, the synthesis of porphyrins using 2,6-difluorobenzaldehyde (B1295200) as a precursor demonstrates how fluorination impacts the electronic absorption spectra of macrocycles. mdpi.comrsc.org Therefore, this compound is an important precursor for creating chromophores and other functional materials where precise control over absorption and emission characteristics is necessary. nih.gov
Development of Novel Agrochemical Intermediates
In the agrochemical industry, the development of new and effective active ingredients is a constant pursuit. This compound is identified as a valuable intermediate in the synthesis of novel agrochemicals. buyersguidechem.combuyersguidechem.comlookchem.com The incorporation of fluorine into bioactive molecules is a common strategy to increase metabolic stability and binding affinity to target proteins. The related compound, 2,6-difluorobenzaldehyde, is a known intermediate in the synthesis of oxathiapiprolin, a fungicide with high efficacy against oomycete plant pathogens. rhhz.net This established synthetic route underscores the potential of this compound to serve as a building block for a new generation of agrochemicals with enhanced performance and specific modes of action.
Applications in Liquid Crystal Materials Research
The field of liquid crystals relies on molecules with specific structural features, such as a rigid core and terminal polar groups, to induce mesophase behavior. While direct applications of this compound in final liquid crystal mixtures are not extensively documented, its derivatives and related isomers are of significant interest in this area. chemsrc.com For instance, 2,4-Difluorobenzaldehyde (B74705) is used in the synthesis of liquid crystal materials. jecibiochem.com The rigid difluorinated phenyl ring is a desirable structural motif. Research into benzoxazole-terminated mesogenic compounds with high birefringence has utilized 2,6-difluorobenzaldehyde derivatives as key synthetic intermediates. researchgate.net Enterprises involved in developing materials for OLEDs and liquid crystals often work with intermediates like 4-chloro-2,6-difluorobenzaldehyde, highlighting the importance of this class of compounds in advanced display technologies. lookchem.com The unique combination of polarity and rigidity makes this compound a promising precursor for designing new liquid crystalline materials.
An exploration of the chemical compound this compound reveals significant potential for future research and development across various domains of chemistry. Emerging paradigms in sustainable production, automated synthesis, and advanced materials science are poised to leverage the unique structural and electronic properties of this molecule. This article focuses on the prospective research directions that could shape the future applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
